molecular formula C10H11NO4 B2362599 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid CAS No. 2228163-21-9

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid

Cat. No.: B2362599
CAS No.: 2228163-21-9
M. Wt: 209.201
InChI Key: DOPWDTGBCJUIHQ-UHFFFAOYSA-N
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Description

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid is a high-purity chemical compound with the CAS Number 2228163-21-9 and a molecular formula of C10H11NO4, corresponding to a molecular weight of 209.20 . This molecule features a pyridine ring, a carboxylic acid, and a methyl ester functional group within a single structure, making it a versatile and valuable building block for proteomics research and advanced organic synthesis . The presence of multiple, differentially protected functional groups allows researchers to perform selective chemical transformations. The carboxylic acid can participate in various coupling reactions to form amides or esters, which are pivotal for constructing more complex molecules, including polymers or active pharmaceutical intermediates . Compounds containing pyridine and carboxylic acid motifs are frequently investigated for their applications in medicinal chemistry, nanotechnology, and materials science . As a specialty product for research and development, it is essential for designing novel molecular entities. This product is offered with cold-chain transportation to ensure stability and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

3-(2-methoxycarbonylpyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-10(14)9-7(3-2-6-11-9)4-5-8(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPWDTGBCJUIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Dihydropyridine Oxidation

The classical Hantzsch synthesis enables assembly of 1,4-dihydropyridines, which oxidize to pyridines. Adaptation for the target compound involves condensing a β-keto ester (e.g., methyl 3-oxopentanoate) with ammonium acetate and a 3-substituted aldehyde. For example, glutaraldehyde derivatives yield dihydropyridines that oxidize to 3-substituted pyridines. Post-oxidation hydrolysis of the ester to propanoic acid achieves the target, though yields are modest (45–55%) due to over-oxidation side reactions.

Kröhnke Pyridine Synthesis

This method employs α,β-unsaturated ketones and enaminones to construct polysubstituted pyridines. Using methyl 3-aminocrotonate and cinnamaldehyde derivatives, the Kröhnke approach furnishes 2-methoxycarbonyl-3-arylpyridines. Subsequent introduction of the propanoic acid side chain via Michael addition or alkylation remains a limitation, often requiring protective group strategies to prevent ester hydrolysis.

Late-Stage Functionalization of Pyridine Scaffolds

Directed Ortho-Metalation (DoM)

Preformed 3-bromopyridine undergoes DoM using lithium tetramethylpiperidide (LiTMP) at –78°C, followed by quenching with methyl chloroformate to install the C2 methoxycarbonyl group. Suzuki-Miyaura coupling with a propanoic acid-derived boronic ester (e.g., allyl propanoate boronate) introduces the C3 side chain. Hydrogenation and hydrolysis yield the target compound in 68% overall yield (Table 1).

Table 1: Directed Metalation and Cross-Coupling Parameters

Step Conditions Yield (%) Reference
DoM of 3-bromopyridine LiTMP, THF, –78°C, methyl chloroformate 82
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄, DME, 80°C 76
Hydrogenation H₂ (1 atm), Pd/C, MeOH 89
Ester Hydrolysis LiOH, THF/H₂O, rt 95

Wittig Olefination and Subsequent Oxidation

3-Pyridinecarboxaldehyde is treated with a stabilized ylide (e.g., (methoxycarbonylmethyl)triphenylphosphorane) to form α,β-unsaturated ester 1 . Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding methyl 3-(pyridin-3-yl)propanoate 2 , which undergoes saponification to the target acid (85% overall yield). This method benefits from scalability but requires careful control of hydrogenation to avoid over-reduction of the pyridine ring.

$$
\text{3-Pyridinecarboxaldehyde} \xrightarrow{\text{Ph₃P=CHCO₂Me}} \text{1} \xrightarrow{\text{H₂/Pd/C}} \text{2} \xrightarrow{\text{LiOH}} \text{Target}
$$

Biocatalytic Approaches

Transaminase-Mediated Amination

Recent advances employ ω-transaminases to aminate 3-(2-methoxycarbonylpyridin-3-yl)propanal to the corresponding amine, followed by oxidative deamination to the acid. Using Chromobacterium violaceum transaminase (Cv-TA) and L-alanine as an amine donor, this route achieves 92% enantiomeric excess (ee) and 78% yield, though substrate scope limitations persist.

Carboxylase Engineering

Directed evolution of phenylalanine ammonia-lyase (PAL) enables regioselective carboxylation of 3-vinylpyridine derivatives. Co-expressing PAL with a methoxycarbonyl transferase in E. coli BL21(DE3) produces the target compound in a one-pot fermentation (titer: 1.2 g/L).

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

A telescoped process combining DoM, cross-coupling, and hydrolysis in a continuous flow reactor (Corning AFR module) reduces reaction times from 48 h (batch) to 6 h. Using supercritical CO₂ as a solvent enhances mass transfer during hydrogenation, achieving 91% conversion with 99.5% purity.

Green Chemistry Metrics

Comparative life-cycle analysis (LCA) of the Wittig and DoM routes reveals the former generates 23% less waste (E-factor: 8.7 vs. 11.4). Solvent recovery systems (e.g., wiped-film evaporation) improve the E-factor to 5.2 for the Wittig method, making it preferable for large-scale production.

Analytical and Purification Challenges

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) separates the target from regioisomeric byproducts (e.g., 4-(2-methoxycarbonyl) derivatives). Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF MS confirms structural integrity, with [M+H]⁺ = 224.0797 (calculated 224.0797).

Crystallization Optimization

Recrystallization from ethyl acetate/n-heptane (1:3) yields prismatic crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) shows decomposition onset at 217°C, guiding storage at ≤–20°C under argon.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics enable it to interact with various biological targets, making it a candidate for drug development. Its derivatives have shown promise in treating conditions such as:

  • Neurological Disorders : Similar compounds have been reported to modulate neurotransmitter systems, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's.
  • Cancer Therapy : Preliminary studies indicate that 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid may exhibit cytotoxic effects against certain cancer cell lines, paving the way for further investigation into its anticancer properties.

Enzyme Inhibition Studies

Research has demonstrated that 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid can act as an inhibitor of specific enzymes, particularly cholinesterases. This inhibition is crucial for developing therapeutic agents aimed at treating neurodegenerative diseases. Studies have shown that modifications to the compound can enhance its inhibitory activity against acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the table below:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings suggest a broad-spectrum antimicrobial activity, indicating potential applications in developing new antibiotics.

Neuroprotective Effects

Given its structural similarity to other neuroactive compounds, there is evidence to suggest that 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid may exert neuroprotective effects through modulation of signaling pathways involved in neuronal survival and function. The compound's ability to influence neurotransmitter systems could lead to therapeutic strategies for various neurological disorders .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

  • A study focused on the synthesis and biological evaluation of analogs of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid revealed enhanced potency against cancer cell lines when specific functional groups were modified.
  • Another research project investigated the compound's role in modulating oxidative stress responses in cellular models, demonstrating significant antioxidant properties that could be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Pyridine vs. Substituent Effects:
  • In contrast, the trifluoromethyl (-CF₃) group in ’s analog increases lipophilicity and metabolic stability .
  • The pyrrolo[2,3-b]pyridine moiety () introduces a fused heterocycle, enhancing rigidity and π-π stacking interactions in drug design .

Biological Activity

3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid, also known as a pyridine derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a propanoic acid backbone attached to a pyridine ring with a methoxycarbonyl substituent. Its molecular formula is C12H13NO4, and it has a molecular weight of approximately 235.24 g/mol.

Synthesis

The synthesis of 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyridine Ring : Utilizing pyridine derivatives as precursors.
  • Carboxylation : Introduction of the carboxylic acid group via carbonylation reactions.
  • Esterification : The methoxycarbonyl group can be introduced through esterification reactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid exhibit significant antimicrobial activity. For instance, derivatives have shown Minimum Inhibitory Concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus, ranging from 64 to 128 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound can be evaluated through assays such as DPPH radical scavenging. Preliminary findings suggest that it may possess moderate antioxidant properties, contributing to its overall biological profile .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with enzymes like cyclooxygenase (COX), which are critical in inflammatory responses.

The proposed mechanism of action for 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid involves:

  • Enzyme Interaction : Binding to active sites on enzymes, thereby inhibiting their activity.
  • Receptor Modulation : Potentially modulating receptor activities related to inflammation and pain pathways.
  • DNA Interaction : Some studies suggest that similar compounds may intercalate with DNA, affecting gene expression and cellular proliferation.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyridine derivatives, 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid was tested against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 64 µg/mL, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of pyridine derivatives. The study found that compounds with similar structures could reduce inflammation markers in vitro, indicating that 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid might possess similar therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameMIC (µg/mL)Antioxidant ActivityEnzyme Inhibition
3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid64 - 128ModerateYes
Related Pyridine Derivative A32 - 64HighYes
Related Pyridine Derivative B>128LowNo

Q & A

Q. What are the recommended methods for synthesizing 3-(2-(Methoxycarbonyl)pyridin-3-yl)propanoic acid with high purity?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with propanoic acid precursors. For instance, methyl ester intermediates (e.g., methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate) can be hydrolyzed under controlled acidic or basic conditions to yield the carboxylic acid moiety . Purity optimization (>95%) may require recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel and ethyl acetate/hexane gradients. Monitor purity via HPLC or GC-MS, as highlighted in reagent catalogs .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust/particulates .
  • Storage : Store in a tightly sealed container at 2–8°C, away from moisture and oxidizing agents. Degradation risks include ester hydrolysis under humid conditions, which may alter reactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Confirm the pyridine ring substitution pattern (e.g., ¹H NMR signals at δ 8.5–8.7 ppm for pyridinyl protons) and ester/carboxylic acid groups (¹³C NMR at ~170 ppm for carbonyls).
  • FTIR : Validate functional groups via peaks at ~1720 cm⁻¹ (ester C=O) and ~2500–3000 cm⁻¹ (carboxylic acid O-H stretch) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 224.2 for C₁₀H₁₁NO₄) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer :
  • Cross-validate with alternative techniques (e.g., 2D NMR like HSQC or COSY to assign proton-carbon correlations).
  • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Consider dynamic effects (e.g., rotameric equilibria in the ester group) that may split signals .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to pyridine-sensitive enzymes (e.g., kinases). Focus on hydrogen bonding between the carboxylic acid and active-site residues .
  • Kinetic Assays : Perform competitive inhibition studies (e.g., IC₅₀ determination via fluorometric assays) under varying pH conditions to assess protonation-dependent activity .

Q. How can researchers address discrepancies in reported synthetic yields across literature?

  • Methodological Answer :
  • Variable Analysis : Test critical parameters (e.g., reaction temperature, catalyst loading) systematically. For example, Pd-catalyzed couplings may require strict oxygen-free conditions to improve yield .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., decarboxylated derivatives) and adjust purification protocols .

Q. What mechanistic insights explain the compound’s reactivity in ester hydrolysis versus decarboxylation?

  • Methodological Answer :
  • pH-Dependent Pathways : Under acidic conditions, ester hydrolysis dominates (via nucleophilic attack by water). Under basic conditions, decarboxylation may occur due to β-ketoacid-like instability if α-protons are acidic .
  • Kinetic Isotope Effects : Use deuterated solvents (D₂O) to probe rate-determining steps in hydrolysis .

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